molecular formula C16H16N2O4 B5746469 N,N'-1,2-ethanediylbis(2-hydroxybenzamide) CAS No. 6345-72-8

N,N'-1,2-ethanediylbis(2-hydroxybenzamide)

Cat. No. B5746469
CAS RN: 6345-72-8
M. Wt: 300.31 g/mol
InChI Key: LWNOWAINQJDXCQ-UHFFFAOYSA-N
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Description

N,N'-1,2-ethanediylbis(2-hydroxybenzamide), also known as EDTA-bis(2-hydroxybenzamide), is a chelating agent that has been widely used in various scientific research applications. This compound is synthesized through a simple and efficient method, and its mechanism of action involves binding to metal ions in solution.

Scientific Research Applications

Crystal Structure and Molecular Interaction Studies

  • A study by Wang, Huang, and Tang (2006) synthesized N,N'-1,2-ethanediylbis(2-hydroxybenzamide) and analyzed its crystal structure. The compound demonstrated intramolecular hydrogen bonds and intermolecular interactions, forming a two-dimensional network (Wei Wang, Yong Huang, & Ning Tang, 2006).

Synthesis of Anti-Inflammatory Compounds 2. Girgis and Ellithey (2006) synthesized bisbenzamide-containing compounds using N,N'-1,2-ethanediylbis(2-hydroxybenzamide), which exhibited significant anti-inflammatory activity in vivo (A. S. Girgis & Mohey Ellithey, 2006).

Potential in Aerobic Asymmetric Oxidations 3. Capraro et al. (2014) synthesized chiral N-hydroxybenzamides, including derivatives of N,N'-1,2-ethanediylbis(2-hydroxybenzamide), as precursors for N-oxyl radicals, which could be utilized in aerobic asymmetric oxidations (Maria Grazia Capraro et al., 2014).

Trimethylsilylation Catalysis 4. Khazaei et al. (2007) reported the preparation of N,N'-dibromo-N,N'-1,2-ethanediylbis(benzene sulfonamide), a derivative of N,N'-1,2-ethanediylbis(2-hydroxybenzamide), for catalyzing trimethylsilylation of alcohols and phenols (A. Khazaei, A. Rostami, S. Rahmati, & Marjan Mahboubifar, 2007).

Selective Metal Ion Separation 5. Hayashita et al. (1996) prepared derivatives of N,N'-1,2-ethanediylbis(2-hydroxybenzamide) for use in selective lead(II) separation, demonstrating the compound's potential in heavy metal ion extraction and separation applications (T. Hayashita et al., 1996).

Antimicrobial Activities 6. Mahesh et al. (2015) synthesized new derivatives of N,N'-1,2-ethanediylbis(2-hydroxybenzamide), showing antibacterial and antifungal activities comparable to standard drugs (B. Mahesh et al., 2015).

properties

IUPAC Name

2-hydroxy-N-[2-[(2-hydroxybenzoyl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c19-13-7-3-1-5-11(13)15(21)17-9-10-18-16(22)12-6-2-4-8-14(12)20/h1-8,19-20H,9-10H2,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNOWAINQJDXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCNC(=O)C2=CC=CC=C2O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30212871
Record name N,N'-Ethylenedisalicylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203163
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

6345-72-8
Record name N,N′-1,2-Ethanediylbis[2-hydroxybenzamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6345-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-Ethylenedisalicylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006345728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC43582
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43582
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-Ethylenedisalicylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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